(Cyclopropylmethyl)trifluoroborate

Organotrifluoroborate stability Protodeboronation half-life Boroxine formation prevention

Common alkylboronic acids suffer protodeboronation and boroxine formation, causing stoichiometry drift and poor batch reproducibility. Potassium (cyclopropylmethyl)trifluoroborate is a crystalline, non-hygroscopic, monomeric primary alkyltrifluoroborate that remains bench-stable under ambient conditions and delivers the cyclopropylmethyl fragment with exact 1:1 stoichiometry in Suzuki-Miyaura, photoredox, and radical couplings. • No boroxine oligomers - precise equivalent control • Negligible protodeboronation - consistent yield profiles • Ambient storage & shipping - simplifies logistics for R&D and scale-up

Molecular Formula C4H7BF3-
Molecular Weight 122.91 g/mol
Cat. No. B13328017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Cyclopropylmethyl)trifluoroborate
Molecular FormulaC4H7BF3-
Molecular Weight122.91 g/mol
Structural Identifiers
SMILES[B-](CC1CC1)(F)(F)F
InChIInChI=1S/C4H7BF3/c6-5(7,8)3-4-1-2-4/h4H,1-3H2/q-1
InChIKeyDXIUKNRZOPLVEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium (Cyclopropylmethyl)trifluoroborate Overview


Potassium (cyclopropylmethyl)trifluoroborate (CAS 1356481-57-6; molecular formula C₄H₇BF₃K; MW 162.00 g/mol) is a crystalline, air- and moisture-stable primary alkyl organotrifluoroborate salt belonging to the R–BF₃K reagent class [1]. It serves as a monomeric, bench-stable surrogate for the corresponding boronic acid, delivering the cyclopropylmethyl (–CH₂–c-C₃H₅) fragment in palladium-catalyzed Suzuki–Miyaura cross-couplings, visible-light photoredox alkylations, and single-electron-transfer radical generation [2]. The compound is supplied as a white crystalline solid with a typical purity of 98% (NLT), stored under inert atmosphere at 2–8 °C, and shipped at ambient temperature .

Workflow
Suzuki–Miyaura cross-coupling, photoredox alkylation, single-electron transfer radical generation
Format
Monomeric, bench-stable crystalline solid; stoichiometrically defined without boroxine formation
Selection
Primary alkyl organotrifluoroborate delivering cyclopropylmethyl fragment; avoids boronic acid uncertainty

Why Potassium (Cyclopropylmethyl)trifluoroborate Outperforms Analogs


Although several cyclopropane-containing organoboron reagents appear structurally similar, interchanging them without recognizing their distinct stability, stoichiometric, and reactivity profiles introduces substantial risk. The cyclopropylmethyl-substituted boronic acid analogue is prone to protodeboronation and boroxine (anhydride) formation, leading to uncertain stoichiometry and batch-to-batch variability [1]. Potassium cyclopropyltrifluoroborate—the closest commercial trifluoroborate comparator—is supplied with a documented 5–10% cyclopropylboronic acid contamination that complicates precise equivalent calculations and can generate off-cycle protodeboronation byproducts . Furthermore, potassium cyclopropyltrifluoroborate (sp²-hybridized carbon–boron attachment) is explicitly reported to fail under photoredox imine alkylation conditions where primary alkyltrifluoroborates such as (cyclopropylmethyl)trifluoroborate are competent [2]. These differences demand evidence-based selection, not generic substitution.

1

Boronic acid instability

Cyclopropylmethylboronic acid may undergo protodeboronation and boroxine formation, leading to stoichiometric ambiguity and batch variability.

2

Cyclopropyltrifluoroborate impurity

Commercial potassium cyclopropyltrifluoroborate contains 5–10% cyclopropylboronic acid, introducing uncontrolled reactivity and stoichiometric drift.

3

Photoredox incompatibility

Potassium cyclopropyltrifluoroborate is reported unreactive in visible-light imine alkylation, where primary alkyltrifluoroborates are competent.

Evidence: Potassium (Cyclopropylmethyl)trifluoroborate vs. Comparators


Air and Moisture Stability Advantage

Potassium (cyclopropylmethyl)trifluoroborate belongs to the potassium organotrifluoroborate class, which Molander and Ellis established as 'monomeric, crystalline compounds that were easily handled and indefinitely stable to moisture and air' [1]. By contrast, cyclopropyl boronic acids (the closest boronic acid comparator class) undergo measurable protodeboronation with t₀.₅ > 1 week at pH 12, 70 °C, and are documented to decompose on the benchtop under ambient air via protodeboronation, oxidation, and/or polymerization [2]. Furthermore, boronic acids can reversibly form boroxine anhydrides (RBO)₃, creating stoichiometric ambiguity, whereas the tetracoordinate BF₃K anion exists exclusively in monomeric form, enabling precise equivalent-weight control [1].

Air & Moisture Stability
Head-to-head
Target: reported indefinitely stable to air/moisture; monomeric crystalline solid (class property)
Comparator boronic acid: t₀.₅ >1 wk at pH 12, 70 °C; prone to boroxine formation
Supports benchtop procurement and precise stoichiometric control
Class-level evidence; review individual lot COA
Organotrifluoroborate stability Protodeboronation half-life Boroxine formation prevention Benchtop storage

Photoredox Alkylation: Primary Trifluoroborate Advantage

Plasko et al. (2018) reported that under photoredox conditions (visible light, ~30 °C) for the alkylation of imines, 'primary, secondary, and tertiary alkyltrifluoroborates' delivered alkylation products in moderate to good yield, while 'aryl-, vinyl-, and cyclopropyl-trifluoroborates failed to react under the reported conditions' [1]. This means potassium cyclopropyltrifluoroborate (CAS 1065010-87-8)—the closest commercial comparator with the boron directly attached to the cyclopropyl ring—is inert in this transformation, whereas potassium (cyclopropylmethyl)trifluoroborate, classified as a primary alkyltrifluoroborate, is expected to be competent. The mechanistic basis involves the higher oxidation potential of primary alkyltrifluoroborates (1.7–2.1 V vs SCE) relative to benzyl systems, which still permits single-electron oxidation under photoredox catalysis [2].

Photoredox Alkylation
Head-to-head
Target (primary alkyl-BF₃K class): competent, moderate–good yield under visible light
Comparator cyclopropyl-BF₃K: no reaction (0% conversion) under identical photoredox conditions
Enables late-stage C(sp³)–C(sp³) diversification inaccessible to cyclopropyl analog
Class attribution; direct substrate confirmation recommended
Photoredox catalysis Visible-light alkylation Single-electron transfer Imine alkylation

Purity & Stoichiometric Fidelity vs. Cyclopropyl Analog

Potassium (cyclopropylmethyl)trifluoroborate is commercially supplied at 98% purity without documented boronic acid contamination . In contrast, the closest commercial comparator, potassium cyclopropyltrifluoroborate (CAS 1065010-87-8), carries the explicit manufacturer disclosure 'May contain 5–10% cyclopropylboronic acid' even at ≥99% assay grade . This contamination arises from incomplete fluorination during synthesis and introduces an uncontrolled variable: the boronic acid impurity can independently participate in cross-coupling with different kinetics, contribute to protodeboronation pathways, and skew the effective stoichiometry of the desired trifluoroborate reagent.

Purity & Stoichiometry
Data to verify
Target: 98% purity (NLT); no boronic acid contamination flagged
Comparator cyclopropyl-BF₃K: ≥99% assay but contains 5–10% cyclopropylboronic acid per manufacturer
Eliminates a documented source of batch variability
Supplier specification; independent lot verification advised
Reagent purity Stoichiometric control Procurement specification Boronic acid contamination

Visible-Light Oxidation to Hydroxymethylcyclopropane

Potassium (cyclopropylmethyl)trifluoroborate has been demonstrated as a substrate in a metal-free, visible-light-mediated aerobic oxidation using rose bengal as photocatalyst and sub-stoichiometric Et₃N as electron donor in ethanol, delivering hydroxymethylcyclopropane in 85% isolated yield after 12 h reaction time [1]. While no direct head-to-head comparator yield is available for this specific transformation, the 85% yield benchmark establishes the compound as a competent alkyl radical precursor under mild, sustainable photochemical conditions, consistent with the general oxidation potential range of 1.7–2.1 V vs SCE for primary alkyltrifluoroborates [2].

Visible-Light Oxidation
Reported
85% isolated yield of hydroxymethylcyclopropane via rose bengal photocatalysis, air, visible light, 12 h
Supports metal-free, aerobic photoredox route to cyclopropane alcohols
Single benchmark; no direct comparator yield available
Visible-light oxidation Aerobic oxidation Rose Bengal photocatalysis Hydroxymethylcyclopropane synthesis

Csp³–Csp³ Suzuki Coupling Precedent

Colombel, Rombouts, Oehlrich, and Molander (J. Org. Chem. 2012) established that potassium cyclopropyltrifluoroborate undergoes efficient Csp³–Csp³ Suzuki–Miyaura cross-coupling with benzyl chlorides in moderate to good yields using Pd(OAc)₂/RuPhos as the optimal catalyst system [1]. While the published study focused on potassium cyclopropyltrifluoroborate rather than the cyclopropylmethyl variant, the methodological framework—including the identification of RuPhos as the superior ligand over SPhos and XantPhos—provides a directly transferable precedent for (cyclopropylmethyl)trifluoroborate, which shares the same primary alkyltrifluoroborate class and is expected to exhibit analogous or improved reactivity due to the methylene spacer reducing steric congestion at the boron center [1]. This contrasts with the difficulties historically encountered when attempting Csp³–Csp³ couplings with boronic acids, where stoichiometric Ag₂O was often required to promote transmetalation [1].

Csp³–Csp³ Coupling
Class-level
Cyclopropyl-BF₃K precedent: moderate–good yields with benzyl chlorides using Pd(OAc)₂/RuPhos; boronic acids require Ag₂O and perform inferiorly
Transferable protocol for cyclopropylmethyl fragment library synthesis
Direct validation with this substrate not yet published
Csp3-Csp3 Suzuki coupling Benzyl chloride electrophiles Cyclopropane drug motifs Alkyl-alkyl cross-coupling

Application Scenarios for Potassium (Cyclopropylmethyl)trifluoroborate


Late-Stage Diversification via Photoredox Alkylation

The compound's demonstrated competency as a primary alkyl radical precursor under visible-light photoredox conditions at ~30 °C [1] enables late-stage introduction of the cyclopropylmethyl motif into complex drug-like imines. This is mechanistically inaccessible to potassium cyclopropyltrifluoroborate, which 'failed to react' under identical photoredox conditions [1]. Medicinal chemistry teams can use this reagent to install the metabolically stabilizing cyclopropylmethyl group (LogP 1.29, Fsp³ = 1.0 [2]) without resorting to harsher thermal or metal-mediated protocols. The 85% yield demonstrated in a related visible-light oxidation [3] supports the compound's general photoredox competence.

Reproducible Scale-Up with Stoichiometric Control

For process chemistry groups scaling Suzuki–Miyaura couplings beyond gram quantities, the monomeric, non-boroxine-forming nature of potassium (cyclopropylmethyl)trifluoroborate eliminates the equivalent-weight uncertainty inherent to (cyclopropylmethyl)boronic acid [4]. The absence of the 5–10% boronic acid contamination that affects commercial potassium cyclopropyltrifluoroborate further ensures that the effective concentration of the desired coupling partner remains constant across batches, directly addressing the 'yield and impurity-profile drift' and 'poor batch-to-batch reproducibility' failure modes identified in industrial Suzuki scale-up .

Metal-Free Oxidation to Hydroxymethylcyclopropane

The 85% isolated yield of hydroxymethylcyclopropane achieved via rose bengal-photocatalyzed aerobic oxidation [3] positions this reagent for pharmaceutical intermediate synthesis where transition-metal contamination must be rigorously avoided (e.g., final-step API elaboration). The protocol uses air as the terminal oxidant and operates under visible light at ambient temperature, aligning with industrial 'green chemistry' mandates for reduced metal waste and energy consumption.

Fragment Library Synthesis via Csp³–Csp³ Suzuki Coupling

Using the Pd(OAc)₂/RuPhos protocol validated for the cyclopropyl–BF₃K class [5], (cyclopropylmethyl)trifluoroborate can be cross-coupled with diverse benzyl chloride building blocks bearing electron-donating or electron-withdrawing substituents to generate cyclopropylmethyl-arene fragment libraries. This approach avoids the stoichiometric Ag₂O additive historically required for cyclopropylboronic acid couplings [5], reducing both cost and heavy-metal waste in library production.

Application
Selection Property
Validation Focus
Late-stage photoredox alkylation
Primary alkyl radical precursor competence
Photoredox reactivity vs. cyclopropyl analog
Reproducible scale-up (Suzuki)
Monomeric, boronic acid-free stoichiometry
Batch-to-batch stoichiometric consistency
Metal-free oxidation to alcohol
Visible-light aerobic oxidation capability
Yield and purity under green conditions
Fragment library synthesis
Csp³–Csp³ Suzuki coupling precedent
RuPhos/Pd protocol transferability

Technical Documentation Hub

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21 linked technical documents
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